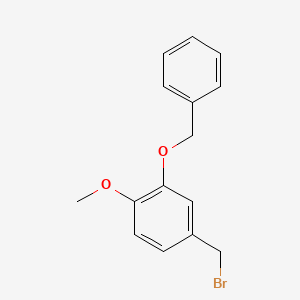
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Descripción general
Descripción
The compound "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" is a brominated aromatic ether with potential relevance in organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated aromatic compounds and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of bromine water or other brominating agents. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related derivatives has been shown to be strongly affected by the electronegativity of the benzyl substituent, leading to various brominated products . Similarly, the synthesis of a complex natural product involving brominated aryl methyl ethers was achieved through a multi-step process starting from a brominated phenylmethanol derivative . These studies suggest that the synthesis of "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" would likely involve careful consideration of the substituents' electronic effects and the choice of brominating conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex, as evidenced by the study of a 4H-benzo[h]chromene derivative, where the bromobenzene ring was found to be almost perpendicular to the fused-ring system . This indicates that in "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene," the presence of the bromomethyl group could similarly influence the overall molecular conformation and possibly the reactivity of the molecule.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . This suggests that "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" could potentially undergo similar transformations, leading to demethylated products or other derivatives through reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the light-emitting performance of a synthesized green light-emitting monomer was characterized by its UV-Vis and fluorescence spectra, with specific absorption and emission maxima . This implies that "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" may also exhibit distinct spectroscopic properties that could be useful in material science applications. Additionally, the crystal structure of a related compound revealed specific supramolecular interactions, which could inform the understanding of the solid-state properties of the compound .
Aplicaciones Científicas De Investigación
Application in Drug Design and Delivery
- Scientific Field : Pharmacology and Drug Design .
- Summary of Application : Boronic acids and their esters, such as phenylboronic pinacol esters, are considered important compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
- Methods of Application : The application of these compounds in drug design involves their incorporation into the molecular structure of the drug. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
- Results or Outcomes : These compounds are only marginally stable in water. Their rate of reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : Pinacol boronic esters are valuable building blocks in organic synthesis .
- Methods of Application : Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process is a key step in many synthetic procedures involving these compounds .
- Results or Outcomes : The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application in Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry .
- Summary of Application : Protodeboronation of pinacol boronic esters has been used in a formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
- Methods of Application : The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application in Neutron Capture Therapy
- Scientific Field : Medical Physics .
- Summary of Application : Boronic acids and their esters are considered important compounds for neutron capture therapy . They are particularly suitable as boron-carriers .
- Methods of Application : These compounds are incorporated into the molecular structure of the drug . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
- Results or Outcomes : These compounds are only marginally stable in water. Their rate of reaction is considerably accelerated at physiological pH .
Application in Changeable Reactivity of Ketyl Radicals
- Scientific Field : Organic Chemistry .
- Summary of Application : The reactivity of ketyl radicals derived from 2-bromomethyl-2-(3-butenyl)benzocyclic-1-alkanones can change depending on the electron transfer conditions employed .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the manipulation of electron transfer conditions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Hydrolysis of Phenylboronic Pinacol Esters
- Scientific Field : Biochemistry .
- Summary of Application : The hydrolysis of some phenylboronic pinacol esters is described . The kinetics is dependent on the substituents in the aromatic ring .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the hydrolysis of phenylboronic pinacol esters .
- Results or Outcomes : These compounds are only marginally stable in water. The rate of reaction is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLAWVKJNTSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471502 | |
| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |
CAS RN |
55667-12-4 | |
| Record name | 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55667-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



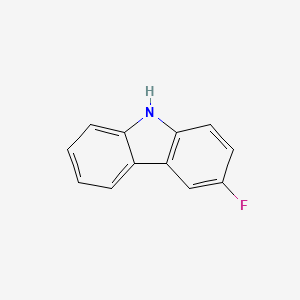
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
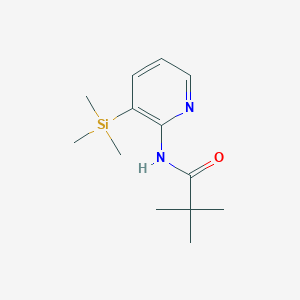
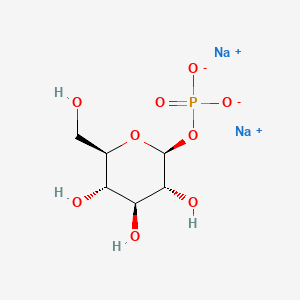

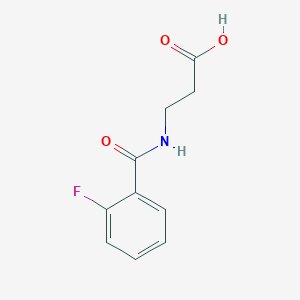
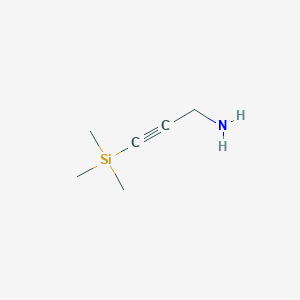
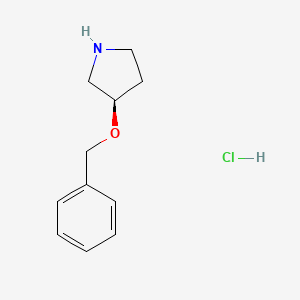

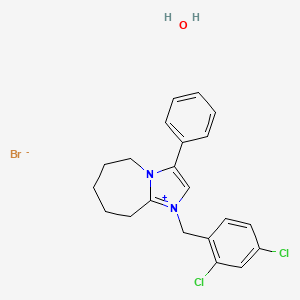


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)